molecular formula C16H15N3S B2437111 2-[(E)-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]amino]thiophene-3-carbonitrile CAS No. 866018-15-7

2-[(E)-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]amino]thiophene-3-carbonitrile

Cat. No.: B2437111
CAS No.: 866018-15-7
M. Wt: 281.38
InChI Key: XYMBBTKJKCCZMT-DGDUMEAGSA-N
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Description

2-[(E)-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]amino]thiophene-3-carbonitrile is an organic compound with a complex structure that includes a thiophene ring, a carbonitrile group, and a dimethylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]amino]thiophene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 3-aminothiophene-2-carbonitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]amino]thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding sulfoxide or sulfone, while reduction may produce a fully reduced amine derivative.

Scientific Research Applications

2-[(E)-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]amino]thiophene-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(E)-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]amino]thiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]amino]thiophene-3-carbonitrile is unique due to its combination of a thiophene ring, carbonitrile group, and dimethylamino phenyl group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-19(2)15-7-5-13(6-8-15)4-3-10-18-16-14(12-17)9-11-20-16/h3-11H,1-2H3/b4-3+,18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMBBTKJKCCZMT-DGDUMEAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=N/C2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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